molecular formula C9H10N2O3 B1587164 2-Aminohippuric acid CAS No. 526-21-6

2-Aminohippuric acid

Cat. No. B1587164
CAS RN: 526-21-6
M. Wt: 194.19 g/mol
InChI Key: DEFPNMKDESPGBA-UHFFFAOYSA-N
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Description

2-Aminohippuric acid, also known as para-aminohippuric acid (PAH), is a derivative of hippuric acid. It’s an amide derivative of the amino acid glycine and para-aminobenzoic acid . It’s not naturally found in humans and needs to be IV infused before diagnostic use . It’s used in the measurement of effective renal plasma flow (ERPF) and functional capacity of the renal excretory system .


Molecular Structure Analysis

The molecular formula of 2-Aminohippuric acid is C9H10N2O3 . Its average mass is 194.187 Da and its monoisotopic mass is 194.069138 Da . A detailed molecular structure analysis can be found in a study that presents the molecular conformation, vibrational, and electronic analysis of para-aminohippuric acid .

Scientific Research Applications

  • Nucleic Acid Research and Dynamics : 2-Aminohippuric acid analogs, such as 2-aminopurine, have been used extensively to probe nucleic acid structures and dynamics. For instance, they assist in understanding fluorescence quenching mechanisms in nucleic acids, thereby offering insights into the structural and functional dynamics of DNA and RNA (Jean & Hall, 2001).

  • Biochemical and Biophysical Properties of Nucleic Acids : Studies have used 2-aminopurine derivatives to investigate RNA folding thermodynamics and conformational changes. This research provides valuable information on the interaction between nucleic acids and their environment, thereby contributing to our understanding of genetic processes and mutations (Ballin et al., 2007).

  • Renal Physiology and Function : Para-aminohippuric acid (pAH), a related compound, has been a fundamental marker in the study of renal physiology. It is used to measure plasma or blood flow, especially in the evaluation of renal plasma flow. This has implications in understanding kidney function and the effect of various conditions on renal health (Navar, 2004).

  • Chemical Synthesis and Biological Activities : Derivatives of 4-aminohippuric acid have been synthesized for various applications, including the creation of azo, triazines, and Schiff bases compounds. These compounds have shown potential in areas such as antibacterial agents and are significant in organic synthesis and dye industries (Sheat et al., 2009).

  • Analytical Chemistry and Sensor Development : The coupling of 4-aminohippuric acid with carbon nanotubes has led to the development of sensitive sensors for the determination of ions like copper(II). These functionalized nanotubes offer new possibilities in the field of analytical chemistry, particularly in the detection and quantification of various substances in environmental and biological samples (Mohadesi et al., 2016).

Future Directions

While specific future directions for 2-Aminohippuric acid are not detailed in the search results, it’s worth noting that similar compounds have been studied for their potential future uses. For example, probenecid, a compound used to increase serum antibiotic concentrations, has been suggested to have a new future as a research tool and perhaps as a clinical agent in the neurology and cardiology fields .

properties

IUPAC Name

2-[(2-aminobenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFPNMKDESPGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200573
Record name 2-Aminohippuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminohippuric acid

CAS RN

526-21-6
Record name N-(2-Aminobenzoyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=526-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminohippuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminohippuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
GL Haberland, F Bruns, KI Altlam - Biochimica et Biophysica Acta, 1954 - Elsevier
… Of the hippuric acids examined, only the 3-hydroxy-2-aminohippuric acid could not be … is smaller than that of 3-hydroxy-2=aminohippuric acid (see Fig. 3). Standard curves were …
Number of citations: 11 www.sciencedirect.com
OA Zeleznik, R Balasubramanian, Y Zhao, L Frueh… - NPJ Breast …, 2021 - nature.com
… Kynurenic acid and 2-aminohippuric acid are benzenoids … Both kynurenic acid and 2-aminohippuric acid are part of the … Neither kynurenic acid nor 2-aminohippuric acid have been …
Number of citations: 15 www.nature.com
OA Zeleznik, R Balasubramanian, Y Zhao, L Frueh… - medRxiv, 2020 - medrxiv.org
… Kynurenic acid and 2-aminohippuric acid are benzenoids … Both kynurenic acid and 2-aminohippuric acid are part of the … Neither kynurenic acid nor 2-aminohippuric acid have been …
Number of citations: 1 www.medrxiv.org
IG Murgulescu - Revue Roumaine de Chimie, 2002 - revroum.lew.ro
… The main goal of the present paper is the electropolymerization of 2-aminohippuric acid methyl ester, an aniline having attached an amino-acid residue, in phosphate buffer solution, …
Number of citations: 2 revroum.lew.ro
O Takikawa, R Yoshida, R Kido, O Hayaishi - Journal of Biological …, 1986 - Elsevier
Tryptophan degradation in mice initiated by indoleamine 2,3-dioxygenase was characterized, taking advantage of its induction by bacterial lipopolysaccharide. Our results …
Number of citations: 434 www.sciencedirect.com
K Mendez, M Cote, M Huang, RS Kelly… - TP8. TP008 OMICS …, 2021 - atsjournals.org
… Kynurine showed significance across four phenotype domains (lung function, atopy, inflammation, and vitamin D), while 1-methylhistamine, 2-aminohippuric acid, 9.10-diHOME, …
Number of citations: 0 www.atsjournals.org
EL Pannkuk, EC Laiakis, J Angdisen… - Radiation …, 2022 - meridian.allenpress.com
… Another hippuric acid derivative, 2-aminohippuric acid, was identified in a metabolite panel along with kynurenic acid and piperine as associated with a lower risk of breast cancer (60 ). …
Number of citations: 8 meridian.allenpress.com
S Lima, S Kumar, V Gawandi, C Momany… - Journal of medicinal …, 2009 - ACS Publications
… 2-Aminohippuric acid proved to be unsuitable because it also did not inhibit HKynase at a concentration of 1 mM. Compound 5 was the most stable inhibitor of the substituted …
Number of citations: 52 pubs.acs.org
DJ Merkler, AS Asser, LE Baumgart, N Carballo… - Bioorganic & medicinal …, 2008 - Elsevier
… 3-benzoylpropionic acid 77, (CBZ-hydrazido)glycine 78, (nicotinamidomethyl)phosphonic acid 80, and (R,S)-α-hydroxyhippuric acid were from Sigma–Aldrich Co.; 2-aminohippuric acid …
Number of citations: 15 www.sciencedirect.com
JA Woo, H Chen, MA Snyder, Y Chai, RG Frost… - … of Chromatography A, 2015 - Elsevier
A homologous ligand library based on the commercially-available Nuvia cPrime ligand was generated to systematically explore various features of a multimodal cation-exchange ligand …
Number of citations: 47 www.sciencedirect.com

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